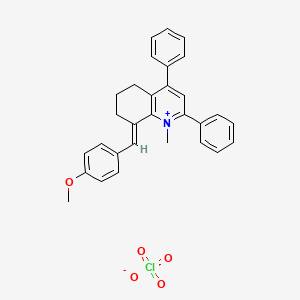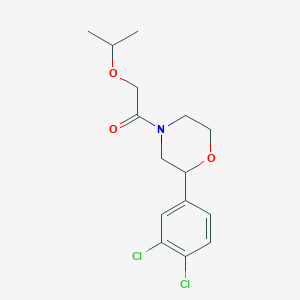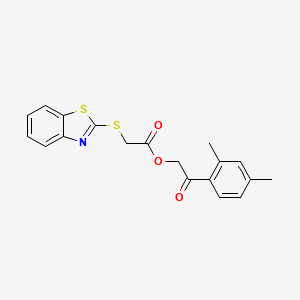![molecular formula C17H22ClNO3 B5358203 ethyl 3-[(4-chlorophenyl)amino]-2-cyclohexyl-3-oxopropanoate](/img/structure/B5358203.png)
ethyl 3-[(4-chlorophenyl)amino]-2-cyclohexyl-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(4-chlorophenyl)amino]-2-cyclohexyl-3-oxopropanoate, also known as CCAP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of cyclohexyl ketone derivatives and has been found to exhibit several interesting properties that make it a promising candidate for various research studies.
Mécanisme D'action
The mechanism of action of ethyl 3-[(4-chlorophenyl)amino]-2-cyclohexyl-3-oxopropanoate is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to a reduction in the production of inflammatory mediators, which results in the anti-inflammatory and analgesic effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. For instance, it has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the production of prostaglandin E2 (PGE2), a pro-inflammatory mediator. These effects contribute to the anti-inflammatory and analgesic activities of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 3-[(4-chlorophenyl)amino]-2-cyclohexyl-3-oxopropanoate has several advantages as well as limitations for lab experiments. One of the advantages is its potent anti-inflammatory and analgesic activities, which make it a useful tool for studying the mechanisms of inflammation and pain. However, one of the limitations is its low solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of ethyl 3-[(4-chlorophenyl)amino]-2-cyclohexyl-3-oxopropanoate. One of the directions is the development of new drugs based on this compound for the treatment of inflammatory diseases. Another direction is the investigation of the potential of this compound as a tool for studying the mechanisms of inflammation and pain. Additionally, the synthesis of new derivatives of this compound with improved solubility and potency is also an area of future research.
Méthodes De Synthèse
The synthesis of ethyl 3-[(4-chlorophenyl)amino]-2-cyclohexyl-3-oxopropanoate involves the reaction of 4-chloroaniline with cyclohexanone in the presence of a catalytic amount of acetic acid. The resulting intermediate is then reacted with ethyl chloroformate to yield this compound. This method has been reported to yield the compound in good purity and yield.
Applications De Recherche Scientifique
Ethyl 3-[(4-chlorophenyl)amino]-2-cyclohexyl-3-oxopropanoate has been extensively studied for its potential applications in scientific research. It has been found to exhibit several interesting properties that make it useful in various research studies. For instance, this compound has been reported to possess potent anti-inflammatory and analgesic activities, which make it a potential candidate for the development of new drugs for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
ethyl 3-(4-chloroanilino)-2-cyclohexyl-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO3/c1-2-22-17(21)15(12-6-4-3-5-7-12)16(20)19-14-10-8-13(18)9-11-14/h8-12,15H,2-7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXNUBZTZUPNKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[2-(ethylthio)propanoyl]-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5358129.png)
![N-(tert-butyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5358131.png)
![1-{1-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5358133.png)



![methyl 4-[3-(4-ethoxybenzoyl)-4-hydroxy-5-oxo-1-(tetrahydro-2-furanylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B5358154.png)
![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5358168.png)

![ethyl [2-(1-pyrrolidinyl)-3-butyn-1-yl]carbamate](/img/structure/B5358181.png)
![5-amino-3-[2-(4-bromo-3-nitrophenyl)-1-cyanovinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5358186.png)
![4-[2-(phenoxymethyl)-3-furoyl]morpholine](/img/structure/B5358195.png)
![2-({3-[(4-methylbenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B5358216.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-bromobenzoate](/img/structure/B5358223.png)